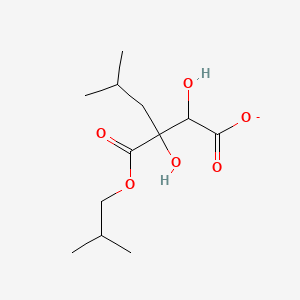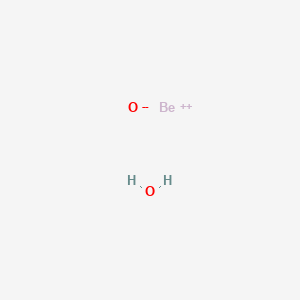
Beryllium;oxygen(2-);hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium;oxygen(2-);hydrate, commonly referred to as beryllium oxide hydrate, is an inorganic compound with the chemical formula BeO·xH₂O. This compound is known for its high thermal conductivity, electrical insulation properties, and high melting point. Beryllium oxide hydrate is typically found in its hydrated form, which means it contains water molecules within its crystal structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Beryllium oxide hydrate can be synthesized through several methods:
Calcination of Beryllium Carbonate: Beryllium carbonate is heated to high temperatures to decompose it into beryllium oxide and carbon dioxide. The beryllium oxide is then hydrated to form beryllium oxide hydrate.
Dehydration of Beryllium Hydroxide: Beryllium hydroxide is dehydrated by heating it to form beryllium oxide, which is then hydrated.
Ignition of Metallic Beryllium: Metallic beryllium is ignited in the presence of oxygen to form beryllium oxide, which is subsequently hydrated.
Industrial Production Methods
Industrial production of beryllium oxide hydrate typically involves the sulfate method, where beryl (a beryllium-containing mineral) is mixed with calcite and smelted in an electric arc furnace at high temperatures. The resulting beryllium vitreous body is then processed with sulfuric acid to convert beryllium and aluminum oxides into water-soluble sulfates. After several purification steps, beryllium hydroxide is precipitated and then calcined to form beryllium oxide, which is hydrated to obtain beryllium oxide hydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Beryllium oxide hydrate undergoes several types of chemical reactions:
Oxidation: Beryllium oxide can be oxidized to form beryllium peroxide under specific conditions.
Reduction: Beryllium oxide can be reduced to metallic beryllium using strong reducing agents.
Substitution: Beryllium oxide can react with halogens to form beryllium halides.
Common Reagents and Conditions
Oxidation: Requires high pressure and temperature, often using oxygen or ozone as the oxidizing agent.
Reduction: Typically involves the use of strong reducing agents like magnesium or aluminum at high temperatures.
Substitution: Halogenation reactions are carried out using halogen gases like chlorine or fluorine at elevated temperatures.
Major Products
Oxidation: Beryllium peroxide (BeO₂)
Reduction: Metallic beryllium (Be)
Substitution: Beryllium halides (e.g., BeCl₂, BeF₂)
Applications De Recherche Scientifique
Beryllium oxide hydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high thermal stability and conductivity.
Biology: Studied for its interactions with biomolecules and its potential effects on biological systems.
Medicine: Investigated for its potential use in medical imaging and radiation therapy due to its high radiation resistance.
Industry: Utilized in the production of ceramics, nuclear reactors, and electronic devices due to its excellent thermal and electrical properties
Mécanisme D'action
The mechanism by which beryllium oxide hydrate exerts its effects involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium oxide (MgO)
- Calcium oxide (CaO)
- Strontium oxide (SrO)
- Barium oxide (BaO)
Comparison
Beryllium oxide hydrate is unique due to its combination of high thermal conductivity, electrical insulation properties, and high melting point. Unlike other similar compounds, beryllium oxide hydrate has a higher thermal conductivity than most metals and is more resistant to thermal shock. Additionally, its toxicity and potential health effects make it distinct from other alkaline earth metal oxides .
Propriétés
Formule moléculaire |
BeH2O2 |
|---|---|
Poids moléculaire |
43.027 g/mol |
Nom IUPAC |
beryllium;oxygen(2-);hydrate |
InChI |
InChI=1S/Be.H2O.O/h;1H2;/q+2;;-2 |
Clé InChI |
RUMMPCFRJPVVGG-UHFFFAOYSA-N |
SMILES canonique |
[Be+2].O.[O-2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


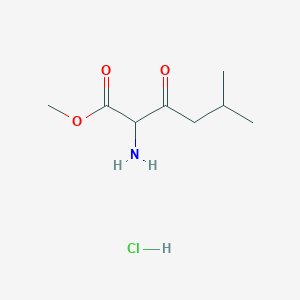
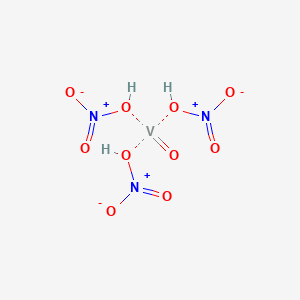
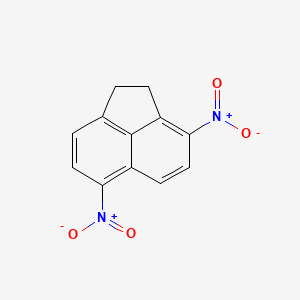
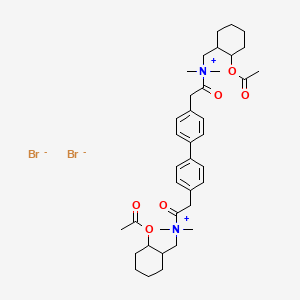
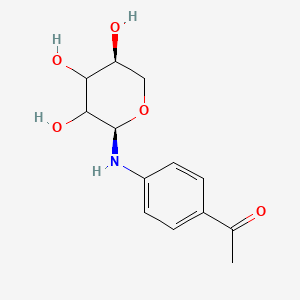
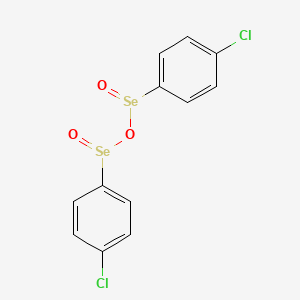
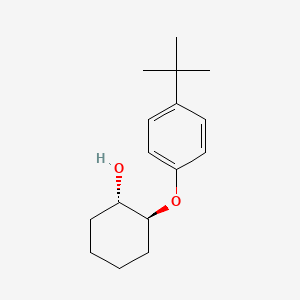
![4-cyclohexyl-N-[2-[2-(4-cyclohexylbutylamino)ethylsulfonylsulfanyl]ethyl]butan-1-amine;hydrochloride](/img/structure/B13738454.png)
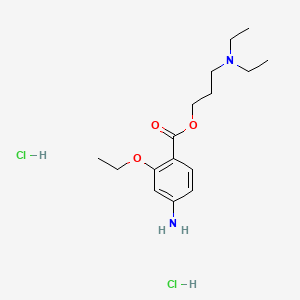
![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)


